molecular formula C9H9FO3 B13536036 3-(5'-Fluoro-2'-hydroxyphenyl)propionic acid

3-(5'-Fluoro-2'-hydroxyphenyl)propionic acid

Katalognummer: B13536036
Molekulargewicht: 184.16 g/mol
InChI-Schlüssel: GRMXABWWBADTFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5’-Fluoro-2’-hydroxyphenyl)propionic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of phenylpropionic acid, where the phenyl ring is substituted with a fluorine atom at the 5’ position and a hydroxyl group at the 2’ position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5’-Fluoro-2’-hydroxyphenyl)propionic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include:

    Reagents: 5-fluoro-2-hydroxybenzaldehyde, malonic acid, base (e.g., sodium hydroxide)

    Solvent: Ethanol or water

    Temperature: Reflux conditions

    Reaction Time: Several hours

Industrial Production Methods

Industrial production of 3-(5’-Fluoro-2’-hydroxyphenyl)propionic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5’-Fluoro-2’-hydroxyphenyl)propionic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3-(5’-Fluoro-2’-hydroxyphenyl)propanoic acid or 3-(5’-Fluoro-2’-hydroxyphenyl)propanone.

    Reduction: Formation of 3-(5’-Fluoro-2’-hydroxyphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(5’-Fluoro-2’-hydroxyphenyl)propionic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(5’-Fluoro-2’-hydroxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance the compound’s binding affinity and stability. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

3-(5’-Fluoro-2’-hydroxyphenyl)propionic acid can be compared with other similar compounds, such as:

    3-(4-Hydroxyphenyl)propionic acid: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.

    3-(2-Hydroxyphenyl)propionic acid: The hydroxyl group is positioned differently, affecting its interaction with molecular targets.

    3-(4-Fluorophenyl)propionic acid: Lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds.

The presence of both the fluorine atom and the hydroxyl group in 3-(5’-Fluoro-2’-hydroxyphenyl)propionic acid makes it unique and potentially more versatile in its applications.

Eigenschaften

Molekularformel

C9H9FO3

Molekulargewicht

184.16 g/mol

IUPAC-Name

3-(5-fluoro-2-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H9FO3/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5,11H,1,4H2,(H,12,13)

InChI-Schlüssel

GRMXABWWBADTFW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)CCC(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.